N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound that has emerged as a promising candidate in the field of drug discovery. It belongs to the class of benzodioxine derivatives, which are known to exhibit a wide range of biological activities. This compound has attracted significant attention in scientific research due to its potential for inhibiting glycogen synthase kinase 3β (GSK-3β), a key molecular target for various diseases such as Alzheimer's disease, cancer, and diabetes mellitus [].
The mechanism of action of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been primarily investigated for its inhibitory activity against GSK-3β []. It is hypothesized to bind to the active site of GSK-3β, mimicking the interactions between the enzyme and its substrate ATP. This binding is believed to competitively inhibit the kinase activity of GSK-3β, thereby modulating downstream signaling pathways involved in various cellular processes. Molecular modeling studies, enzyme kinetics, and site-directed mutagenesis could provide further insights into its binding mode and mechanism of action.
The primary application of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide reported in the provided literature is its potential as a GSK-3β inhibitor []. GSK-3β plays a crucial role in various cellular processes, including glycogen metabolism, cell signaling, and neurotransmission. Therefore, inhibiting its activity has been explored as a therapeutic strategy for diseases like Alzheimer's disease, cancer, and diabetes.
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5